molecular formula C14H18O2 B089222 4-Methylphenyl cyclohexanecarboxylate CAS No. 14224-22-7

4-Methylphenyl cyclohexanecarboxylate

Cat. No.: B089222
CAS No.: 14224-22-7
M. Wt: 218.29 g/mol
InChI Key: ROILWCFQYYHWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenyl cyclohexanecarboxylate is an ester derivative of cyclohexanecarboxylic acid, where the carboxylate group is linked to a 4-methylphenyl (para-methylphenyl) moiety. The molecular formula is C₁₄H₁₈O₃, with an estimated molecular weight of 234.29 g/mol. Cyclohexanecarboxylates are widely studied for their applications in medicinal chemistry, material science, and organic synthesis due to their conformational flexibility and tunable substituent effects .

Properties

CAS No.

14224-22-7

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(4-methylphenyl) cyclohexanecarboxylate

InChI

InChI=1S/C14H18O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3

InChI Key

ROILWCFQYYHWEB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2CCCCC2

Other CAS No.

14224-22-7

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes structural analogs of 4-methylphenyl cyclohexanecarboxylate, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound 4-Methylphenyl ester C₁₄H₁₈O₃ 234.29 (estimated) Hypothesized intermediate in organic synthesis; potential antimicrobial activity inferred from analogs. -
Methyl 4-{[(4-methylphenyl)sulfonyl]oxy}cyclohexanecarboxylate Sulfonyloxy group at C4 of cyclohexane ring C₁₅H₂₀O₅S 312.38 Higher polarity due to sulfonyl group; used in sulfonation reactions.
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate Chlorophenyl, fluorophenyl, oxo groups on cyclohexene ring C₂₁H₁₉ClFNO₃ 387.84 (estimated) Conformational flexibility (half-chair/envelope); synthon for spiro compounds and heterocycles.
4-Formyl-2-methoxyphenyl cyclohexanecarboxylate Formyl and methoxy groups on phenyl ring C₁₅H₁₈O₅ 278.30 (CAS: 588674-77-5) Discontinued due to synthesis challenges; potential instability.
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate Bromophenyl at C1 of cyclohexane C₁₄H₁₇BrO₂ 313.19 Halogenated analog; intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).
Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate Naphthalene sulfonamide moiety C₂₀H₂₅NO₄S 375.48 Topological indices correlate with physicochemical properties; studied for anti-inflammatory activity.

Research Findings and Functional Insights

Antimicrobial Activity
  • TACC 29 (Ethyl 2-(2,2-dichloroethenyl)-4-hydroxy-4-(4-methylphenyl)-6-oxocyclohexanecarboxylate): Exhibits broad-spectrum antimicrobial activity (MIC < 1 µg/mL against S. aureus and E. coli). The dichloroethenyl and oxo groups enhance electrophilicity, improving target binding .
  • 4-Methylphenyl derivatives : While direct data is lacking, the presence of a methyl group on the phenyl ring is hypothesized to improve lipid solubility, enhancing membrane permeability in bacterial cells .
Physicochemical Properties
  • Solubility : Methyl esters (e.g., Methyl cyclohexanecarboxylate, C₈H₁₂O₂) exhibit higher water solubility (sol. in alcohol/ether) compared to bulkier aryl esters like 4-methylphenyl derivatives .
  • Thermal Stability : Bromophenyl-substituted analogs (e.g., Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate) show higher melting points (~120–150°C) due to halogen-induced crystal packing .

Structural and Conformational Analysis

  • Cyclohexane Ring Conformations: Half-chair/envelope conformations: Observed in ethyl 2-oxocyclohex-3-ene derivatives, influencing reactivity and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., Cl, F): Increase electrophilicity of the carbonyl group, enhancing reactivity in ester hydrolysis .
    • Bulky substituents (e.g., naphthalene sulfonamide): Reduce solubility but improve binding affinity to hydrophobic enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.